

## The Role of PARP7 in Cancer Immunology: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARtransferase) that has emerged as a critical regulator of innate immunity and a promising therapeutic target in oncology. Unlike other PARP family members involved in DNA damage repair, PARP7's primary role in cancer immunology is the suppression of the type I interferon (IFN-I) response. Cancer cells frequently exploit this function to evade immune surveillance. Inhibition of PARP7 unleashes this suppressed IFN-I signaling, leading to cancer cell-intrinsic apoptosis, enhanced antigen presentation, and recruitment of cytotoxic immune cells into the tumor microenvironment. This guide provides an in-depth overview of the molecular mechanisms, preclinical and clinical data, and key experimental methodologies related to the function of PARP7 in cancer immunology.

# Core Mechanism of Action: PARP7 as a Negative Regulator of Type I Interferon Signaling

PARP7 acts as a brake on the innate immune system, specifically targeting the cGAS-STING pathway, which is responsible for detecting cytosolic DNA—a common feature of cancer cells due to genomic instability.[1][2][3] The central mechanism involves the mono-ADP-ribosylation (MARylation) of key signaling proteins.



Key Steps in PARP7-mediated Immune Suppression:

- Cytosolic DNA Sensing: Genomic instability in cancer cells leads to the accumulation of DNA in the cytoplasm. This cytosolic DNA is recognized by the sensor cyclic GMP-AMP synthase (cGAS).[4][5]
- STING Activation: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[5][6]
- TBK1 Recruitment: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[2]
- PARP7 Intervention: PARP7 uses NAD+ as a substrate to transfer a single ADP-ribose molecule (MARylation) onto TBK1.[2][7][8] This post-translational modification inhibits TBK1's kinase activity, preventing its autophosphorylation and its ability to phosphorylate downstream targets.[2][7]
- Suppression of IFN-I Production: With TBK1 inhibited, the transcription factor IRF3 is not phosphorylated and cannot translocate to the nucleus to initiate the transcription of type I interferons, such as IFN-β.[5][7]
- Immune Evasion: The resulting lack of IFN-I production prevents the activation of dendritic cells, the recruitment of cytotoxic CD8+ T cells, and the overall anti-tumor immune response, allowing the cancer to grow undetected.[9]

Inhibition of PARP7's catalytic activity removes this brake, restoring TBK1 function, reactivating the IFN-I signaling cascade, and triggering a robust anti-tumor immune response.[10]

**Figure 1:** PARP7 signaling pathway in immune suppression and its inhibition.

## PARP7 Substrates Beyond TBK1

While TBK1 is a key substrate in the context of IFN-I signaling, proteomics studies have identified other proteins MARylated by PARP7, indicating broader roles in cancer cell biology.



Substrate	Cellular Location	Function Modulated by MARylation	Implication in Cancer
TBK1	Cytoplasm	Kinase activity inhibited	Suppression of Type I Interferon signaling, immune evasion.[2][7]
α-tubulin	Cytoplasm	Promotes microtubule instability	Regulates ovarian cancer cell growth and motility.[11][12][13]
Aryl Hydrocarbon Receptor (AHR)	Cytoplasm/Nucleus	Involved in a negative feedback loop	Regulates responses to environmental stressors like cigarette smoke.[11][12]
PARP13 (ZC3HAV1)	Cytoplasm	Preferentially MARylated on cysteine residues in its RNA-binding zinc finger domain	PARP13 is a critical regulator of the antiviral innate immune response.[14]
Fos-related antigen 1 (FRA1)	Nucleus	ADP-ribosylation prevents proteasomal degradation, stabilizing the protein	Stabilized FRA1 represses IRF1/3- dependent apoptosis and cytokine expression.[15]

## Therapeutic Targeting: The PARP7 Inhibitor RBN-2397

The central role of PARP7 in tumor immune evasion has led to the development of potent and selective small molecule inhibitors. The most clinically advanced is RBN-2397 (Atamparib).

### **Preclinical Data**

RBN-2397 has demonstrated significant anti-tumor activity in various preclinical models, acting through both cancer cell-intrinsic and immune-mediated mechanisms.[10]



Table 1: In Vitro Activity of RBN-2397

Parameter	Value	Cell Line / Assay Condition	Reference
IC <sub>50</sub> (PARP7)	< 3 nM	Enzymatic Assay	[16][17]
Kd (PARP7)	< 1 nM (0.001 μM)	Binding Assay	[16][17]
Cellular IC50	20 nM	NCI-H1373 Lung Cancer Cells	[17][18]
EC50 (Cell MARylation)	1 nM	Cell Biochemical Assay	[17]

| EC<sub>50</sub> (vs. PARP1) | 110 nM | In Vitro ADP-ribosyltransferase Assay |[19] |

Table 2: In Vivo Efficacy of RBN-2397 in Mouse Models

Model	Dosing	Key Outcomes	Reference
CT26 Syngeneic Model	3-100 mg/kg, oral, once daily	Dose-dependent tumor growth inhibition. Complete and durable regressions at ≥30 mg/kg. Induced tumor-specific adaptive immune memory (tumor rejection upon rechallenge).	[7][17]
Lung Cancer Xenograft	Not specified	Complete tumor regressions.	[15]

| VSV-infected Mice | Not specified | Enhanced innate antiviral immunity; increased serum IFN-  $\beta$  levels. |[15] |



## Clinical Data: Phase 1 Trial (NCT04053673)

The first-in-human Phase 1 study of RBN-2397 evaluated its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors. [10][20][21][22]

Table 3: Summary of Phase 1 Clinical Trial Results for RBN-2397

Parameter	Finding	
Patient Population	103 patients with advanced solid tumors (dose-escalation and expansion cohorts). [22]	
Recommended Phase 2 Dose (RP2D)	200 mg twice daily (BID), continuous dosing.[20]	
Common Treatment-Related Adverse Events (TRAEs)	Dysgeusia (37.9%), fatigue (20.4%), nausea (17.5%), decreased appetite (13.6%).[22]	
Grade 3-4 TRAEs	AST increase (4.9%), ALT increase (3.9%), anemia (2.9%).[22]	
Preliminary Efficacy (Expansion Cohorts)	HNSCC: 1 partial response (PR) >12 months; 4 stable disease (SD) >4 months (n=14).SCC Lung: 5 SD >3 months (n=19).HR+ Breast Cancer: 2 SD >3 months (n=11).[22]	

| Pharmacodynamic (Biomarker) Effects | Increased CD8+ T cell and Granzyme B expression in on-treatment tumor biopsies.[10][22] Increased tumoral CXCL10 mRNA (1.5 to 8-fold) in evaluable paired biopsies.[9] |

## **Key Experimental Protocols PARP7 Enzymatic Activity Assay (Chemiluminescent)**

This assay measures the catalytic activity of PARP7 by quantifying the amount of ADP-ribose transferred to a substrate.

Principle: Recombinant PARP7 enzyme is incubated with a histone-coated plate and a biotinylated NAD+ substrate. The incorporated biotin-ADP-ribose is detected by Streptavidin-

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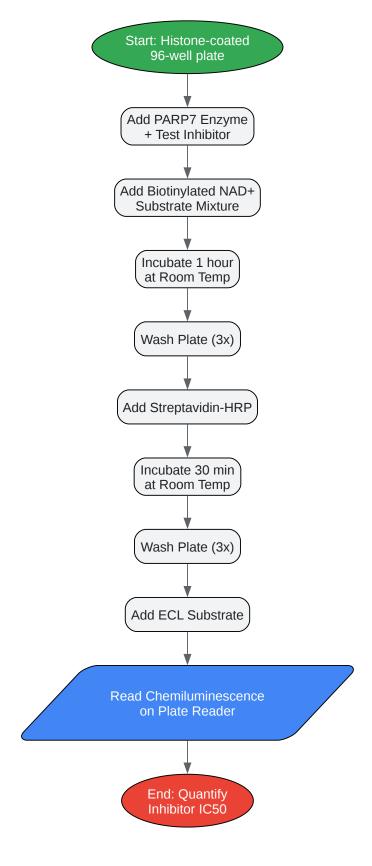


HRP, which generates a chemiluminescent signal upon addition of a substrate. The signal is proportional to PARP7 activity.[23][24][25]

#### Methodology:

- Plate Coating: A 96-well plate is pre-coated with histone proteins.
- Reaction Setup: Recombinant PARP7 enzyme is added to the wells along with a test inhibitor (e.g., RBN-2397) at various concentrations.
- Initiation: The enzymatic reaction is initiated by adding a "PARP Substrate Mixture" containing biotinylated NAD+ and DTT in an assay buffer.
- Incubation: The plate is incubated for 1 hour at room temperature to allow for the MARylation reaction.
- Detection: Wells are washed, and Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose on the histones.
- Signal Generation: After another incubation and wash, a chemiluminescent ECL substrate is added.
- Readout: The plate is immediately read on a luminometer. The signal intensity is inversely proportional to the inhibitor's potency.





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Figure 2: Workflow for a PARP7 chemiluminescent enzymatic assay.



#### In Vivo Subcutaneous Tumor Model

This model is essential for evaluating the anti-tumor efficacy and immunomodulatory effects of PARP7 inhibitors in a living organism.[7][17][26]

Principle: Syngeneic cancer cells (e.g., CT26 colon carcinoma) are injected subcutaneously into immunocompetent mice (e.g., BALB/c). Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time. At the end of the study, tumors and lymphoid organs can be harvested for further analysis.

#### Methodology:

- Cell Preparation: Cancer cells are cultured, harvested, and resuspended in a sterile solution like HBSS or PBS, sometimes mixed 1:1 with Matrigel to aid engraftment.
- Inoculation: Mice are anesthetized, and a specific number of cells (e.g., 0.5-1 x 10<sup>6</sup>) in a
  defined volume (e.g., 100-200 μL) is injected subcutaneously into the flank.
- Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups (vehicle control, RBN-2397).
- Treatment: The inhibitor is administered, typically via oral gavage, on a defined schedule (e.g., once daily).
- Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as a measure of toxicity.
- Endpoint Analysis: When tumors in the control group reach a predetermined size, the
  experiment is terminated. Tumors, spleens, and lymph nodes are harvested for analyses like
  flow cytometry or RNA sequencing.

## Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

This technique is used to quantify the changes in immune cell populations within the tumor microenvironment following treatment.[27][28][29]

Principle: Tumors are dissociated into a single-cell suspension. The cells are then stained with a cocktail of fluorochrome-conjugated antibodies specific to different immune cell markers (e.g.,



CD3 for T cells, CD8 for cytotoxic T cells, CD45 for all leukocytes). A flow cytometer analyzes each cell, allowing for the identification and quantification of various immune subsets.

#### Methodology:

- Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.
- Cell Preparation: The cell suspension is filtered through a cell strainer (e.g., 40-70 μm) to remove debris. Red blood cells are lysed if necessary.
- Staining: Cells (approx. 1 x 10<sup>6</sup> per sample) are first stained with a viability dye to exclude dead cells. They are then incubated with a cocktail of surface antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -F4/80) in FACS buffer. For intracellular targets like Granzyme B, cells are fixed and permeabilized before staining.
- Acquisition: Samples are run on a flow cytometer, which measures the fluorescence of each cell as it passes through a laser.
- Analysis: The data is analyzed using specialized software. A gating strategy is applied to first identify live, single cells, then leukocytes (CD45+), and subsequently specific populations like CD8+ T cells (CD3+, CD8+). The percentage and absolute number of each population can be determined.

### **Conclusion and Future Directions**

PARP7 is a validated therapeutic target in oncology that bridges tumor cell-intrinsic stress pathways with innate immune evasion. Its inhibition reactivates a potent, IFN-I-driven antitumor response, making it a compelling strategy for immunotherapy. The selective inhibitor RBN-2397 has shown a tolerable safety profile and preliminary signs of clinical activity, validating the therapeutic concept.

#### Future research will focus on:

Combination Therapies: Ongoing clinical trials are exploring the synergy between PARP7 inhibitors like RBN-2397 and immune checkpoint inhibitors (e.g., anti-PD-1).[10]



- Biomarker Development: Identifying patients most likely to respond, potentially based on PARP7 expression levels or baseline interferon-stimulated gene (ISG) signatures in the tumor.[22]
- Understanding Resistance: Investigating mechanisms that may lead to resistance to PARP7 inhibition.
- Broader Applications: Exploring the role of PARP7 inhibition in other cancer types and in combination with other treatment modalities like radiation or chemotherapy.

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